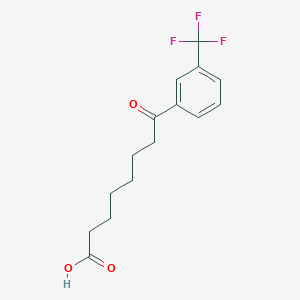

8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid

Description

Properties

IUPAC Name |

8-oxo-8-[3-(trifluoromethyl)phenyl]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3O3/c16-15(17,18)12-7-5-6-11(10-12)13(19)8-3-1-2-4-9-14(20)21/h5-7,10H,1-4,8-9H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDLBAJVLJGXFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645407 | |

| Record name | 8-Oxo-8-[3-(trifluoromethyl)phenyl]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-07-6 | |

| Record name | 8-Oxo-8-[3-(trifluoromethyl)phenyl]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid typically involves the reaction of 3-trifluoromethylbenzaldehyde with octanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and a solvent like toluene. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, alkanes, and substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid has shown promise as a pharmaceutical intermediate due to its ability to act as a bioactive compound. Research indicates that derivatives of this compound may exhibit:

- Anti-inflammatory Properties : Compounds similar to this compound have been studied for their ability to inhibit inflammatory pathways, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases.

- Anticancer Activity : Some studies have suggested that the structural modifications involving trifluoromethyl groups can enhance the cytotoxicity of compounds against various cancer cell lines, indicating potential use in cancer therapy.

Biochemical Research

The compound's unique structure allows it to interact with various biological molecules, making it valuable in biochemical research:

- Enzyme Inhibition Studies : The compound can be utilized to study enzyme kinetics and inhibition mechanisms, particularly in metabolic pathways where octanoic acid derivatives are involved.

- Drug Design and Development : Its properties can be leveraged in the design of new drugs targeting specific biological pathways, especially those related to lipid metabolism.

Agricultural Chemistry

Research into the agricultural applications of this compound has revealed potential uses as a pesticide or herbicide:

- Pesticidal Activity : The compound's ability to disrupt biological processes in pests makes it a candidate for developing new agrochemicals.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Demonstrated significant inhibition of pro-inflammatory cytokines in vitro. |

| Study B | Anticancer properties | Showed enhanced cytotoxicity against breast cancer cell lines compared to standard treatments. |

| Study C | Enzyme inhibition | Identified as a potent inhibitor of fatty acid synthase, leading to decreased lipid synthesis in cancer cells. |

Mechanism of Action

The mechanism of action of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

8-Oxo-8-phenyloctanoic Acid

- Molecular Formula : C₁₄H₁₈O₃ (MW: 234.29 g/mol).

- Key Differences :

- The absence of the trifluoromethyl group reduces lipophilicity and electron-withdrawing effects.

- Lower metabolic stability due to the lack of fluorine-induced steric and electronic shielding.

- Applications : Used in studies of histone deacetylase (HDAC) inhibitors and as a precursor for amide bond formation in enzymatic reactions .

8-(2,3-Dichlorophenyl)-8-oxooctanoic Acid

- Structure : 2,3-Dichlorophenyl group at the 8-oxo position.

- Molecular Formula : C₁₄H₁₆Cl₂O₃ (MW: 303.18 g/mol).

- Key Differences :

- Chlorine atoms increase molecular weight and polarity compared to the trifluoromethyl analog.

- Chlorinated derivatives may exhibit distinct biological activities, such as altered enzyme inhibition profiles or toxicity.

8-Oxo-8-(3,4,5-trichlorophenyl)octanoic Acid

8-Oxo-8-(phenylamino)octanoic Acid

- Structure: Phenylamino group (NH-C₆H₅) at the 8-oxo position.

- Molecular Formula: C₁₄H₁₉NO₃ (MW: 249.31 g/mol).

- Key Differences: The amino group introduces hydrogen-bonding capability, enhancing interactions with biological targets like HDACs. Reduced steric bulk compared to trifluoromethyl or chlorinated analogs.

- Applications : Critical in synthesizing hydroxamic acid-based HDAC inhibitors for cancer therapy .

Comparative Data Table

Research Findings and Functional Insights

- Electron-Withdrawing Effects: The trifluoromethyl group in this compound enhances resistance to metabolic oxidation compared to non-fluorinated analogs, as seen in its stability during synthetic reactions .

- Structural Flexibility: The phenylamino variant (8-oxo-8-(phenylamino)octanoic acid) demonstrates superior compatibility with enzyme active sites due to its hydrogen-bonding capacity, making it a preferred choice for HDAC inhibitor design .

Biological Activity

8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid is a compound of increasing interest in pharmacology due to its diverse biological activities. This article explores its mechanisms, efficacy, and potential applications based on a review of current literature.

- Chemical Formula : C₁₅H₁₇F₃O₃

- CAS Number : 898791-07-6

- Molecular Weight : 320.29 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents.

- Mechanism of Action : The compound appears to disrupt bacterial cell membranes and inhibit key metabolic pathways, leading to cell death.

- Efficacy : In vitro tests have demonstrated that it exhibits lower minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Candida albicans.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2.5 |

| Candida albicans | 1.95 |

| Escherichia coli | 4.0 |

Cytotoxicity

The cytotoxic effects of the compound have been evaluated in various cancer cell lines, including MCF7 (breast cancer), Hep G2 (liver cancer), A549 (lung cancer), and Caco2 (colon cancer).

- Findings : The compound demonstrated a concentration-dependent reduction in cell viability across all tested lines, with notable IC50 values indicating its potential as an anticancer agent.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF7 | 10.5 |

| Hep G2 | 7.1 |

| A549 | 2.87 |

| Caco2 | 15.0 |

Study on Antimicrobial Efficacy

A study published in PMC7024208 examined the compound's activity against a panel of bacterial and fungal strains. The results indicated that it effectively inhibited biofilm formation, which is crucial for treating chronic infections.

Study on Anticancer Properties

Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines, revealing that it induces apoptosis through mitochondrial pathways, which is essential for developing novel cancer therapies.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics, with predictions indicating good membrane permeability and bioavailability based on Lipinski's Rule of Five.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation of 3-trifluoromethylbenzene with octanoyl chloride using Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions to prevent hydrolysis. Post-acylation oxidation with KMnO₄ or CrO₃ ensures formation of the ketone and carboxylic acid moieties. Key optimization parameters include temperature control (0–5°C for acylation, reflux for oxidation) and stoichiometric ratios (1:1.2 for acyl chloride to aromatic substrate). Ester intermediates (e.g., ethyl derivatives) may require acid hydrolysis (HCl/H₂O, reflux) to yield the final product .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms aromatic proton environments (δ 7.5–8.0 ppm) and carbonyl groups (δ 170–210 ppm for carboxylic acid, δ 195–205 ppm for ketone).

- FT-IR : Identifies C=O stretches (~1700 cm⁻¹ for carboxylic acid, ~1650 cm⁻¹ for ketone).

- HPLC : Validates purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase).

- Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₅H₁₇F₃O₃, calculated 314.11 g/mol) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, chemical-resistant goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Waste Disposal : Halogenated waste containers for trifluoromethyl byproducts; neutralize acidic residues before disposal.

- Spill Management : Absorb with inert material (vermiculite) and neutralize with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) across studies?

- Methodological Answer :

- Standardized Assays : Replicate studies under uniform conditions (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory).

- Purity Validation : Use HPLC to rule out impurities (e.g., ester intermediates) affecting bioactivity.

- Structural Analogs : Compare with derivatives (e.g., chlorophenyl or methoxyphenyl variants) to isolate trifluoromethylphenyl contributions .

Q. What strategies improve solubility and bioavailability in in vivo models?

- Methodological Answer :

- Prodrug Design : Synthesize ethyl ester derivatives for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo.

- Formulation : Use lipid nanoparticles or cyclodextrin complexes to increase aqueous solubility.

- Structural Modifications : Introduce PEGylated side chains or salt forms (e.g., sodium) .

Q. How can reaction scalability be optimized for industrial-grade synthesis without compromising yield?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat transfer and reduce side reactions (e.g., polymerization) during acylation.

- Catalyst Recycling : Immobilize AlCl₃ on silica gel to reduce waste.

- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FT-IR .

Key Notes for Experimental Design

- Contradiction Analysis : Cross-validate conflicting data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays).

- Quality Control : Implement batch-to-batch consistency checks via NMR and LC-MS to ensure reproducibility.

- Ethical Compliance : Adhere to institutional guidelines for in vitro studies; avoid in vivo testing until cytotoxicity is fully characterized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.